molecular formula C19H12ClFN2OS B2504804 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105215-81-3

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2504804
CAS No.: 1105215-81-3
M. Wt: 370.83
InChI Key: QXNMFFNLUMLVSH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorobenzyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce ATP, an essential molecule for its survival .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the ATP production process, leading to energy depletion in the bacteria . This affects the downstream processes that rely on ATP, such as cell growth and replication.

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The molecular effect of this compound’s action is the inhibition of Cyt-bd, which leads to ATP depletion . On a cellular level, this results in the disruption of energy metabolism in Mycobacterium tuberculosis, hindering its growth and replication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The chlorobenzyl and fluorophenyl groups are introduced through substitution reactions. Common reagents used include chlorobenzyl chloride and fluorophenylboronic acid, often in the presence of catalysts like palladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any double bonds or other reducible groups in the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorobenzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the benzyl or phenyl positions.

Scientific Research Applications

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents.

    Benzyl and Phenyl Substituted Compounds: Compounds with similar substituents but different core structures.

Uniqueness

The unique combination of chlorobenzyl and fluorophenyl groups in 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMFFNLUMLVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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